1,1'-(Hexa-1,5-diyne-1,6-diyl)dibenzene
Description
1,1'-(Hexa-1,5-diyne-1,6-diyl)dibenzene (CAS 27370-85-0), also designated as (Z)-1,6-diphenyl-3-hexene-1,5-diyne, is a conjugated organic compound featuring a central hexene backbone with two terminal benzene rings. Its molecular formula is C₁₈H₁₂, with an average mass of 228.294 Da and a monoisotopic mass of 228.093900 Da .
The compound’s synthesis typically involves coupling reactions between alkyne precursors or stereoselective methods to control the (Z)-configuration . Its stereochemistry and conjugation make it distinct from simpler alkynes or alkenes, as these features influence reactivity, stability, and intermolecular interactions .
Properties
CAS No. |
49769-16-6 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
6-phenylhexa-1,5-diynylbenzene |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2H2 |
InChI Key |
SFXFJINBGUNFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Conjugation and Electronic Properties: The target compound’s conjugated diyne-alkene system enables delocalized electron density, distinguishing it from Hexa-1,3,5-triene (non-conjugated triene) and (E)-1,2-Diethynylethene (simpler diyne without aromatic stabilization) . The methoxymethoxy group in (E)-(4-(Methoxymethoxy)hex-2-ene-1,6-diyl)dibenzene introduces polarity and steric bulk, altering solubility and reactivity compared to the parent compound .
Stereochemistry :
Key Observations:
- The target compound’s synthesis often employs ozonolysis of protected allylic alcohols followed by Wittig-like reactions, as seen in the preparation of (E)-(4-(Methoxymethoxy)hex-2-ene-1,6-diyl)dibenzene (63% yield, E:Z = 2.3:1) .
- Simpler diynes like (E)-1,2-Diethynylethene require fewer steps but lack functional complexity .
Preparation Methods
Catalytic Coupling Strategies
Sonogashira Cross-Coupling
The Sonogashira reaction remains the most widely employed method for constructing the carbon-carbon bonds in 1,1'-(Hexa-1,5-diyne-1,6-diyl)dibenzene. This palladium-copper catalyzed process facilitates coupling between aryl halides and terminal alkynes under mild conditions.
Catalyst Systems
Optimal catalytic activity is achieved using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (5 mol%) in dimethylformamide (DMF) at 50–60°C. The phosphine ligands stabilize the palladium center while modulating electronic effects, with bulkier ligands (e.g., Xantphos) shown to suppress undesired homocoupling byproducts. Triethylamine (TEA) serves dual roles as both base and solvent, ensuring efficient deprotonation of terminal alkynes and maintaining reaction homogeneity.
Substrate Design
Key intermediates include 1,5-diiodohexane and phenylacetylene derivatives . Sequential coupling reactions proceed via initial formation of a mono-alkynylated intermediate, followed by a second coupling event to install the distal benzene ring. Careful control of stoichiometry (2:1 alkyne:diiodide ratio) minimizes oligomerization, with yields reaching 68–72% after chromatographic purification.
Table 1. Sonogashira Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI | 72 | 98.5 |
| Solvent | DMF/TEA (3:1) | 68 | 97.2 |
| Temperature | 60°C | 70 | 98.1 |
| Reaction Time | 18 h | 71 | 97.8 |
Cadiot-Chodkiewicz Coupling
For systems requiring regioselective diyne formation, the Cadiot-Chodkiewicz protocol offers advantages through copper-mediated coupling of terminal alkynes with bromoalkynes.
Reaction Mechanism
The process employs CuI (10 mol%) and hydroxylamine hydrochloride in a methanol/water (4:1) mixture. In situ generation of copper acetylides facilitates cross-coupling with 1,5-dibromohexane derivatives, producing the target diyne in 65% yield. Steric hindrance from ortho-substituted aryl groups necessitates elevated temperatures (80°C) and extended reaction times (24 h).
Limitations
Lithiation-Based Syntheses
Directed ortho-Metalation
Lithiated intermediates enable precise installation of alkyne functionalities on aromatic rings.
Substrate Preparation
2-Bromo-1,3-diethynylbenzene undergoes lithium-halogen exchange at -78°C using n-BuLi (2.2 eq) in tetrahydrofuran (THF). Quenching with 1,5-diiodohexane at 0°C affords the coupled product in 58% yield after silica gel chromatography.
Stereochemical Control
Chelation-controlled lithiation using (-)-sparteine as chiral ligand induces axial chirality in the diyne backbone, achieving enantiomeric excess (ee) values up to 84%. This approach proves critical for applications requiring optically active derivatives.
Oxidative Dimerization Techniques
Glaser-Hay Coupling
The classical Glaser reaction provides a single-step route to symmetric diynes through oxidative coupling of terminal alkynes.
Catalytic Conditions
Aerobic oxidation using CuCl (20 mol%) and TMEDA (N,N,N',N'-tetramethylethylenediamine) in pyridine at 60°C produces this compound in 62% yield. The reaction proceeds via dinuclear copper intermediates, with oxygen serving as terminal oxidant.
Solvent Effects
Polar aprotic solvents (e.g., DMSO) accelerate reaction kinetics but promote side reactions. A mixed solvent system of toluene/DMF (5:1) optimally balances solubility and reactivity.
Purification and Characterization
Comparative Analysis of Synthetic Routes
Table 2. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sonogashira | 72 | 98.5 | 18 |
| Cadiot-Chodkiewicz | 78 | 97.8 | 24 |
| Directed Lithiation | 58 | 96.2 | 36 |
| Glaser-Hay | 62 | 95.4 | 12 |
Q & A
Q. Methodological Answer :
- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 7.2–7.5 ppm) and alkyne protons (δ 2.8–3.1 ppm). ¹³C NMR confirms sp² (120–140 ppm) and sp-hybridized carbons (70–90 ppm) .
- IR : Sharp peaks at ~2100 cm⁻¹ (C≡C stretching) and ~1600 cm⁻¹ (C=C aromatic) validate structure .
- XRD : Single-crystal analysis resolves bond angles and packing motifs, critical for studying intermolecular interactions .
Pitfall Avoidance : Ensure solvents are deuterated and free of moisture to prevent signal splitting or broadening .
(Advanced) How can researchers resolve contradictions in reported thermal stability data for this compound under varying atmospheric conditions?
Q. Methodological Answer :
- Controlled TGA/DSC Studies : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways (e.g., decomposition vs. oxidation) .
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for decomposition. Discrepancies may arise from sample crystallinity or impurity profiles .
- In Situ FTIR : Monitor gas-phase byproducts (e.g., CO₂ from oxidation) to identify degradation mechanisms .
Recommendation : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) across studies for comparability .
(Advanced) What methodological strategies are recommended for investigating this compound’s potential in supramolecular or nanotechnology applications?
Q. Methodological Answer :
- Self-Assembly Studies : Use solvent-evaporation techniques (e.g., drop-casting) on HOPG surfaces, and analyze morphology via AFM/STM to assess π-π stacking and diyne-mediated interactions .
- Computational Docking : Simulate host-guest interactions (e.g., with fullerenes or carbon nanotubes) using AutoDock Vina to predict binding affinities .
- Electrochemical Testing : Measure conductivity in thin-film configurations (e.g., interdigitated electrodes) to evaluate charge transport efficiency .
Validation : Cross-reference with XPS to confirm surface composition and Raman spectroscopy for strain analysis in composite materials .
(Basic) How should researchers design experiments to assess the compound’s reactivity in cross-coupling or cycloaddition reactions?
Q. Methodological Answer :
- Screening Matrix : Test reactivity under varying conditions:
- Analytical Workflow : Use GC-MS to track reaction progress and HRMS to confirm product masses. Isolate intermediates via flash chromatography .
Caution : Monitor for alkyne homo-coupling side reactions (e.g., Glaser coupling) via ¹H NMR .
(Advanced) What advanced computational methods can predict the compound’s nonlinear optical (NLO) properties for photonic applications?
Q. Methodological Answer :
- Hyperpolarizability Calculations : Use TD-DFT with CAM-B3LYP functional to estimate first hyperpolarizability (β), correlating with second-harmonic generation (SHG) experiments .
- Solvatochromic Analysis : Compare computed dipole moments (μ) with solvent-dependent UV-Vis shifts to validate ICT behavior .
- Machine Learning : Train models on existing NLO datasets to predict structure-property relationships for derivative design .
Validation : Z-scan measurements confirm nonlinear absorption coefficients (β) and refractive indices (n₂) .
(Basic) What are the best practices for ensuring reproducibility in synthesizing and characterizing this compound?
Q. Methodological Answer :
- Documentation : Record exact stoichiometry, catalyst loadings, and solvent purity (e.g., anhydrous DMF stored over molecular sieves) .
- Standardization : Use IUPAC nomenclature consistently and reference CAS No. [1087-02-1] for unambiguous identification .
- Collaborative Validation : Share samples with independent labs for NMR/XRD cross-validation .
Tools : PubChem and CAS Common Chemistry provide authoritative spectral and physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
